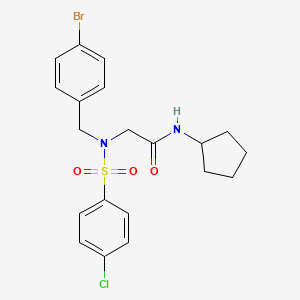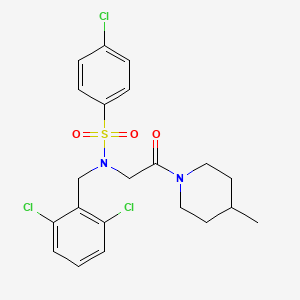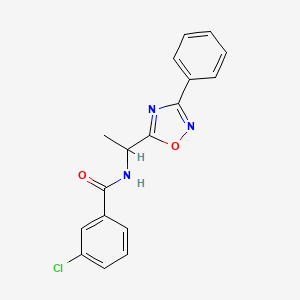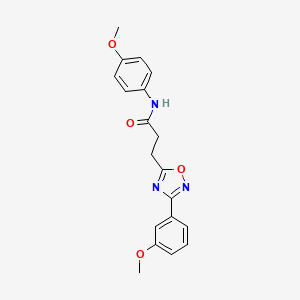
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential in treating various diseases.
Wirkmechanismus
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which produces cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which leads to the relaxation of smooth muscle cells and increased blood flow. 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has also been shown to inhibit the activity of phosphodiesterase type 5 (PDE5), which breaks down cGMP, leading to increased levels of cGMP and enhanced vasodilation.
Biochemical and Physiological Effects
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of tumor growth. 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has also been shown to improve endothelial function and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has several advantages for lab experiments, including its high potency and selectivity for sGC. However, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has limited solubility in water, which can make it difficult to use in some experiments. Additionally, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has a short half-life, which can make it difficult to maintain consistent levels in experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272, including its potential use in treating other diseases, such as heart failure and stroke. Additionally, further research is needed to fully understand the mechanisms of action of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 and to develop more effective delivery methods. Finally, the use of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 in combination with other drugs may have synergistic effects and should be explored further.
Synthesemethoden
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 is synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with N-cyclopentylacetamide, followed by the reaction of the resulting intermediate with 4-bromobenzylamine. The final product is obtained through purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has been extensively studied for its potential in treating various diseases, including pulmonary hypertension, erectile dysfunction, and cancer. In pulmonary hypertension, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has been shown to improve pulmonary vascular resistance and reduce pulmonary arterial pressure. In erectile dysfunction, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has been shown to increase blood flow to the penis, resulting in improved erectile function. In cancer, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrClN2O3S/c21-16-7-5-15(6-8-16)13-24(14-20(25)23-18-3-1-2-4-18)28(26,27)19-11-9-17(22)10-12-19/h5-12,18H,1-4,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWHAWHTUADSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopentylglycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














